molecular formula C6H9Br B14599566 6-Bromohexa-1,2-diene CAS No. 60857-51-4

6-Bromohexa-1,2-diene

Cat. No.: B14599566
CAS No.: 60857-51-4
M. Wt: 161.04 g/mol
InChI Key: NHOAQQLNJVJRTH-UHFFFAOYSA-N
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Description

6-Bromohexa-1,2-diene is an organic compound with the molecular formula C₆H₉Br. It is a derivative of hexa-1,2-diene, where one hydrogen atom is replaced by a bromine atom at the sixth position. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromohexa-1,2-diene can be synthesized through several methods. One common approach involves the bromination of hexa-1,2-diene using bromine (Br₂) in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the bromine adding to the terminal carbon of the diene system .

Another method involves the use of 1,1-dibromo-2-hexene as a starting material. This compound undergoes dehydrobromination in the presence of a strong base, such as sodium amide (NaNH₂), to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Bromohexa-1,2-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromine (Br₂): Used for bromination reactions.

    Sodium Amide (NaNH₂): Employed in dehydrobromination reactions.

    Hydrogen Halides (HX): Utilized in addition reactions.

    Oxidizing Agents (e.g., mCPBA): Used for epoxidation reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Bromohexa-1,2-diene involves its reactivity as a diene. In electrophilic addition reactions, the compound forms a resonance-stabilized carbocation intermediate, which can undergo further reactions to yield various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromohexa-1,2-diene is unique due to its specific bromine substitution at the sixth position, which influences its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions and its applications in different fields highlight its importance in scientific research and industry .

Properties

CAS No.

60857-51-4

Molecular Formula

C6H9Br

Molecular Weight

161.04 g/mol

InChI

InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h3H,1,4-6H2

InChI Key

NHOAQQLNJVJRTH-UHFFFAOYSA-N

Canonical SMILES

C=C=CCCCBr

Origin of Product

United States

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